molecular formula C10H16O2 B12779449 trans-Piperitone epoxide CAS No. 4713-37-5

trans-Piperitone epoxide

Cat. No.: B12779449
CAS No.: 4713-37-5
M. Wt: 168.23 g/mol
InChI Key: IAFONZHDZMCORS-FKTZTGRPSA-N
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Description

trans-Piperitone epoxide: is an organic compound with the molecular formula C10H16O2 . It is a stereoisomer of piperitone epoxide and is known for its presence in the essential oils of various aromatic plants, particularly those in the Mentha genus. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Piperitone epoxide can be synthesized through the epoxidation of piperitenone. This process involves the reaction of piperitenone with an oxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid), under controlled conditions. The reaction typically proceeds at room temperature and yields the epoxide as a racemic mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of essential oils from plants like Mentha spicata (spearmint), followed by purification processes such as column chromatography to isolate the desired epoxide .

Chemical Reactions Analysis

Types of Reactions: trans-Piperitone epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: trans-Piperitone epoxide is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Its distinct epoxide ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies .

Properties

CAS No.

4713-37-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,3R,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m1/s1

InChI Key

IAFONZHDZMCORS-FKTZTGRPSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@H](C1=O)O2)C

Canonical SMILES

CC(C)C1CCC2(C(C1=O)O2)C

Origin of Product

United States

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